molecular formula C17H28O B1606866 Phenol, 4-undecyl- CAS No. 20056-73-9

Phenol, 4-undecyl-

Cat. No.: B1606866
CAS No.: 20056-73-9
M. Wt: 248.4 g/mol
InChI Key: XJEHLEHQNAUGKA-UHFFFAOYSA-N
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Description

Phenol, 4-undecyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a member of the phenol family and is also known as 4-undecylphenol. This compound is used in the synthesis of various materials such as surfactants, resins, and polymers. In

Scientific Research Applications

1. Impact on Receptors

Phenols, including Phenol, 4-undecyl-, are used in the plastic industry and can affect biological receptors. Studies have shown that these compounds can influence the aryl hydrocarbon receptor (AhR) and the androgen receptor (AR), which are significant for hormonal activity and regulation (Krüger et al., 2008).

2. Role in Plant Stress Response

Phenolic compounds play crucial roles in plants, especially under stress conditions. They are involved in various physiological processes and help plants cope with environmental stresses. Research has highlighted the importance of phenolic compounds in plant responses to abiotic stress, emphasizing their role in mitigating harmful effects (Sharma et al., 2019).

3. Polymer Synthesis and Application

Phenol, 4-undecyl- is also used in synthesizing polymers with unique properties. Studies have demonstrated its use in creating comb polymers with specific behaviors and applications in materials science (Chang & Pugh, 2001).

4. Environmental Impact and Biodegradation

Environmental research has focused on the behavior of phenolic compounds, including their adsorption and biodegradation. Phenol, 4-undecyl-, as part of this group, is relevant for understanding environmental pollution and remediation strategies (Ku & Lee, 2000).

Properties

IUPAC Name

4-undecylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28O/c1-2-3-4-5-6-7-8-9-10-11-16-12-14-17(18)15-13-16/h12-15,18H,2-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJEHLEHQNAUGKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30341317
Record name Phenol, 4-undecyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30341317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20056-73-9
Record name Phenol, 4-undecyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30341317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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